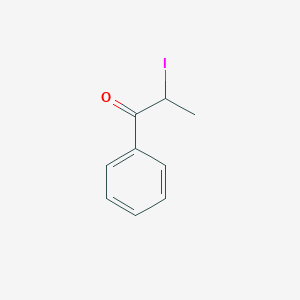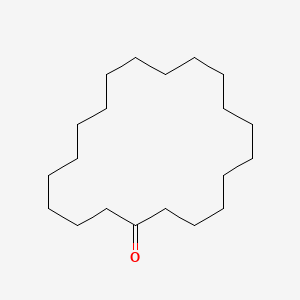
Cycloicosanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloicosanone can be synthesized through several methods. One common approach involves the oxidation of cycloicosanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone.
Another method involves the cyclization of long-chain dicarboxylic acids through intramolecular condensation reactions. This process often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the ring closure.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production of the compound. Additionally, the development of green chemistry approaches, such as the use of environmentally benign oxidizing agents, is being explored to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cycloicosanone, like other ketones, undergoes a variety of chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to cycloicosanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various addition products.
Substitution: Under certain conditions, this compound can undergo substitution reactions, where the carbonyl oxygen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophilic Addition: Grignard reagents, organolithium compounds, and hydride donors.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
Oxidation: Cycloicosanoic acid.
Reduction: Cycloicosanol.
Nucleophilic Addition: Various alcohols and ethers.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Cycloicosanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of cycloicosanone involves its interaction with various molecular targets and pathways. As a ketone, it can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, this compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Cycloicosanone can be compared to other cyclic ketones such as cyclooctanone and cyclododecanone. While all these compounds share the cyclic ketone structure, this compound’s larger ring size imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.
Similar Compounds
Cyclooctanone: An eight-membered cyclic ketone with applications in flavoring and fragrance industries.
Cyclododecanone: A twelve-membered cyclic ketone used in the synthesis of polymers and specialty chemicals.
This compound’s larger ring size and unique structural features make it a valuable compound for research and industrial applications, offering distinct advantages over smaller cyclic ketones.
Propiedades
Número CAS |
6907-39-7 |
|---|---|
Fórmula molecular |
C20H38O |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
cycloicosanone |
InChI |
InChI=1S/C20H38O/c21-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-20/h1-19H2 |
Clave InChI |
NPEJHLDODKUWCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCCCC(=O)CCCCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



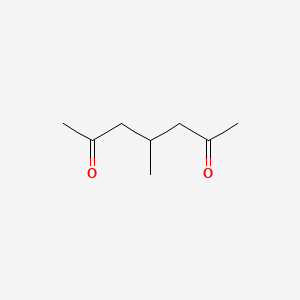


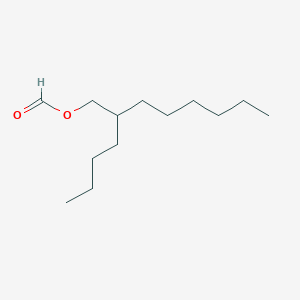
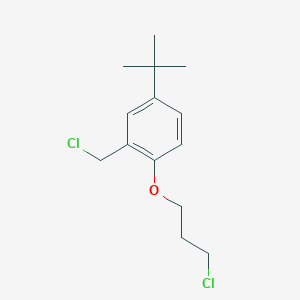
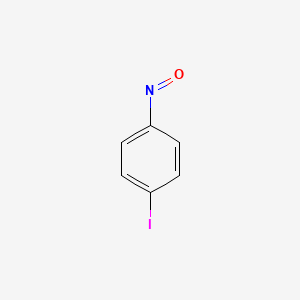
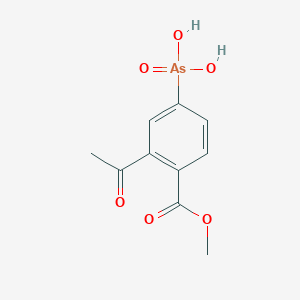

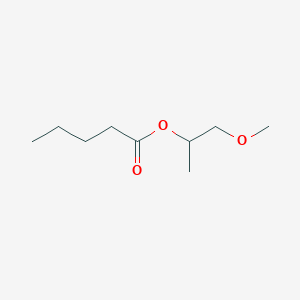


![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
